

How to mitigate BI-1622 toxicity in animal models

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| Compound Name: | BI-1622 | |
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Technical Support Center: BI-1622

For Researchers, Scientists, and Drug Development Professionals

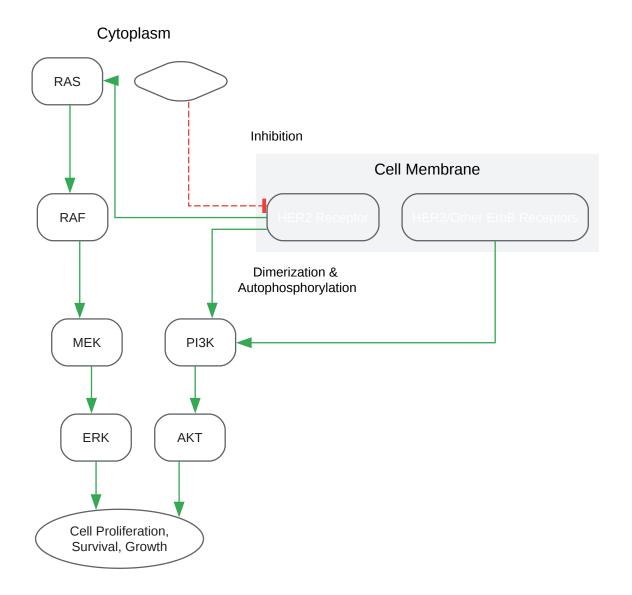
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in mitigating potential toxicities of **BI-1622** in animal models. The information is intended to help researchers design and execute experiments effectively while ensuring the welfare of animal subjects.

I. Understanding BI-1622 and Its Selective Profile

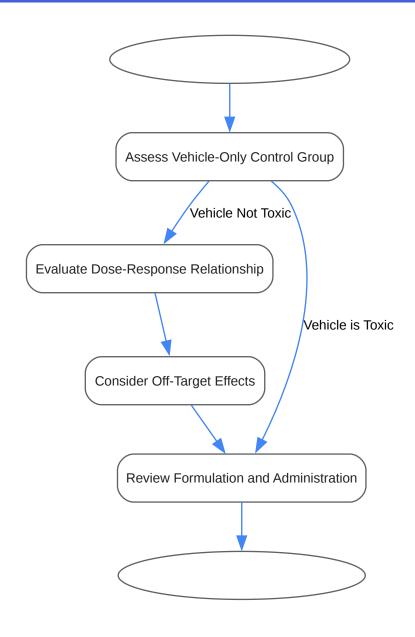
BI-1622, also known as zongertinib (BI-1810631), is a covalent, irreversible tyrosine kinase inhibitor (TKI) that potently and selectively targets human epidermal growth factor receptor 2 (HER2), including exon 20 insertion mutations.[1][2] A key feature of **BI-1622** is its high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR).[3] This selectivity is a crucial aspect of its design, aiming to minimize the EGFR-mediated toxicities commonly associated with less selective pan-ERBB inhibitors.[1][4][5] Preclinical studies have indicated that **BI-1622** is generally well-tolerated in animal models and demonstrates potent antitumor activity without causing obvious toxicities.[1][4][5][6]

Signaling Pathway of HER2 and the Role of BI-1622









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References

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